In-Depth Technical Guide to 6-Nitrophthalide
In-Depth Technical Guide to 6-Nitrophthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Nitrophthalide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and explores its relevance in the broader context of drug development.
Core Properties of 6-Nitrophthalide
6-Nitrophthalide, with the CAS Number 610-93-5 , is a pale yellow crystalline powder.[1][2] Its chemical structure, featuring a phthalide core substituted with a nitro group, makes it a valuable building block in the synthesis of a variety of organic molecules.[3][4][5] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, enhancing its utility in creating more complex chemical entities.[4][5]
Physicochemical and Spectroscopic Data
The key quantitative properties of 6-Nitrophthalide are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 610-93-5 | [1][6][7] |
| Molecular Formula | C₈H₅NO₄ | [1][6][7] |
| Molecular Weight | 179.13 g/mol | [1][7] |
| Appearance | Pale yellow crystalline powder | [1][2] |
| Melting Point | 140 - 147 °C | [3][6] |
| Boiling Point | 413.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.519 g/cm³ (Predicted) | [1] |
| Solubility | 0.4 g/L in water at 25 °C (Predicted) | [2] |
| LogP | 1.78840 (Predicted) | [1] |
| IUPAC Name | 6-nitro-3H-2-benzofuran-1-one | [1][6][7] |
| Canonical SMILES | C1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=O)O1 | [1][7] |
| InChI Key | RNWGZXAHUPFXLL-UHFFFAOYSA-N | [1][6][7] |
Synthesis of 6-Nitrophthalide: Experimental Protocol
The synthesis of 6-Nitrophthalide can be achieved through a multi-step process starting from 4-nitrophthalic acid. The following is a representative experimental protocol based on established organic chemistry transformations.
Step 1: Reduction of 4-Nitrophthalic Acid to 4-Nitro-1,2-benzenedimethanol
This step involves the reduction of the carboxylic acid groups of 4-nitrophthalic acid to primary alcohols.
Materials:
-
4-Nitrophthalic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in combination with a catalyst
-
Anhydrous tetrahydrofuran (THF) or other suitable ether solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Ice bath
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a suspension of a reducing agent (e.g., LiAlH₄) in anhydrous THF is prepared and cooled in an ice bath.
-
A solution of 4-nitrophthalic acid in anhydrous THF is added dropwise to the cooled suspension of the reducing agent with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute solution of HCl to neutralize the mixture.
-
The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-nitro-1,2-benzenedimethanol.
Step 2: Cyclization to 6-Nitrophthalide
This step involves an intramolecular cyclization (lactonization) of the diol to form the phthalide ring.
Materials:
-
4-Nitro-1,2-benzenedimethanol
-
A suitable acid catalyst (e.g., p-toluenesulfonic acid) or a mild oxidizing agent.
-
Toluene or other suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution
-
Rotary evaporator
Procedure:
-
The crude 4-nitro-1,2-benzenedimethanol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
A catalytic amount of an acid catalyst is added to the solution.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure 6-Nitrophthalide.
Caption: A plausible synthetic workflow for 6-Nitrophthalide.
Role in Drug Development and Medicinal Chemistry
Phthalides are recognized as a "privileged scaffold" in medicinal chemistry, appearing in over 180 naturally occurring compounds with a wide range of biological activities.[5] The introduction of a nitro group, as in 6-Nitrophthalide, offers unique opportunities for the development of novel therapeutic agents.
Nitroaromatic compounds have been extensively investigated for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[8][9] The biological activity of many nitro compounds is contingent on the bioreduction of the nitro group.[10] This transformation, which can be catalyzed by nitroreductase enzymes, often leads to the formation of reactive intermediates that can induce cellular damage.
A particularly promising application of nitroaromatic compounds in drug development is their use as hypoxia-activated prodrugs (HAPs) for cancer therapy. Solid tumors often contain regions of low oxygen concentration (hypoxia). Certain nitroreductase enzymes are overexpressed in these hypoxic environments. HAPs are designed to be relatively non-toxic in their prodrug form but are selectively activated to their cytotoxic form in the hypoxic tumor microenvironment. This targeted activation minimizes off-target toxicity to healthy, well-oxygenated tissues. While specific studies on 6-Nitrophthalide as a HAP are not widely reported, its nitroaromatic structure makes it a candidate for such investigations.
Caption: Mechanism of action for nitroaromatic hypoxia-activated prodrugs.
Safety and Handling
6-Nitrophthalide is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
- 1. 6-Nitrophthalide synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Nitrophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgsyn.org [orgsyn.org]
- 5. 6-Nitrophthalide | 610-93-5 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 6-Nitrophthalide | C8H5NO4 | CID 223584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

